molecular formula C7H16ClNO B1407887 2-Isopropyl-3-pyrrolidinol hydrochloride CAS No. 1955520-23-6

2-Isopropyl-3-pyrrolidinol hydrochloride

Cat. No.: B1407887
CAS No.: 1955520-23-6
M. Wt: 165.66 g/mol
InChI Key: WSIYMBOUQXCIBQ-UHFFFAOYSA-N
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Description

2-Isopropyl-3-pyrrolidinol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol. It belongs to the class of pyrrolidine alkaloids, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-pyrrolidinol compounds, including 2-Isopropyl-3-pyrrolidinol hydrochloride, can be achieved through several synthetic routes. One common method involves the reductive cyclization of 4-amino-3-hydroxybutyronitriles using Raney nickel as a catalyst . This process involves the following steps:

  • Conversion of 1,2,4-butanetriol to 1,4-dibromo-2-butanol with hydrogen bromide at 140°C.
  • Condensation with a secondary amine to produce N-benzyl-3-pyrrolidinol.
  • Debenzylation of N-benzyl-3-pyrrolidinol with hydrogen over palladium on carbon to yield 3-pyrrolidinol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinol derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Isopropyl-3-pyrrolidinol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. As a pyrrolidine alkaloid, it may exert its effects through modulation of neurotransmitter systems, enzyme inhibition, or interaction with cellular receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure and exhibit diverse biological activities.

    Indole Derivatives: Indole compounds also possess a nitrogen-containing ring and have significant biological and pharmacological properties.

Uniqueness

2-Isopropyl-3-pyrrolidinol hydrochloride is unique due to its specific isopropyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine and indole derivatives.

Properties

IUPAC Name

2-propan-2-ylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYMBOUQXCIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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